Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate
Overview
Description
Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate, also known as DNTMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
X-ray Diffraction Studies
Research involving the structural analysis of compounds related to Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate has been conducted. For instance, X-ray diffraction studies have been used to determine the absolute configurations of related compounds. These studies offer insights into the structural properties of these compounds, which can be crucial for understanding their reactivity and potential applications (Peeters, Blaton, & Ranter, 1994).
Inhibitors of Soluble Epoxide Hydrolase
Compounds structurally similar to this compound have been identified as inhibitors of soluble epoxide hydrolase. This is significant in the context of developing therapeutic agents for various diseases. The critical functional groups and structural modifications necessary for this biological activity have been explored in detail (Thalji et al., 2013).
Kinetic Studies in Chemical Reactions
Kinetic studies of reactions involving similar phenyl aryl sulfides with amines in specific solvents have been conducted. These studies contribute to a better understanding of the mechanisms of base catalysis in such reactions, which is relevant for the synthesis and application of related compounds (Chamberlin & Crampton, 1994).
Microbial Metabolism
Research into the microbial metabolism of compounds structurally related to this compound has been performed. Understanding how these compounds are metabolized by microbes can provide insights into their environmental fate and potential biotechnological applications (Laanio, Kearney, & Kaufman, 1973).
Crystal Structure Analysis
The crystal structures of trifluoromethyl-substituted compounds, including those related to this compound, have been studied. These analyses provide valuable information about the molecular geometry and intermolecular interactions, which are important for understanding the physical and chemical properties of these compounds (Li et al., 2005).
Properties
IUPAC Name |
methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O6/c1-26-13(21)8-2-4-18(5-3-8)12-10(19(22)23)6-9(14(15,16)17)7-11(12)20(24)25/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYFODCBXYUVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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